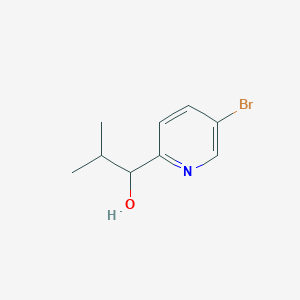

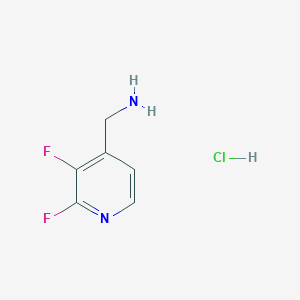

![molecular formula C13H23NO4 B2814692 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 1781071-23-5](/img/structure/B2814692.png)

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

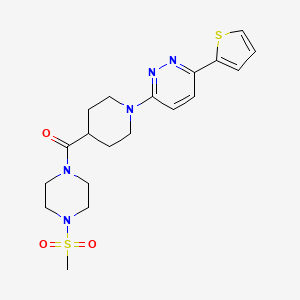

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The presence of the ethyl, isobutyl (2-methylpropan-2-yl), and carboxylic acid groups suggest that it might have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the ethyl, isobutyl, and carboxylic acid groups. This could be achieved through a variety of organic chemistry reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the various groups attached at the 1, 2, and 4 positions of the ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis

As an organic compound, “2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid” would be expected to undergo a variety of chemical reactions. These could include reactions at the carboxylic acid group, such as esterification or amide formation, as well as reactions at the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学的研究の応用

Preparation and Stereochemistry of Pipecolic Acid Derivatives

Research by Caddy and Utley (1973) delves into the preparation, stereochemistry, and acidity of pipecolic acid derivatives, highlighting the effects of substituents like methyl and t-butyl on these molecules. Their study, focusing on cis- and trans-4-substituted pipecolic acids, employs methods like 1H n.m.r. spectroscopy and epimerisation experiments to elucidate the stereochemistry and conformational preferences of these compounds. This research underscores the significance of understanding stereochemical aspects in the development of pipecolic acid derivatives for further applications (Caddy & Utley, 1973).

Crystal Structures and Conformational Analysis

Raghuvarman et al. (2014) investigated the crystal structures of specific piperidine derivatives, revealing crucial insights into the conformational differences between compounds with ethyl and isopropyl substituents. Their work provides a foundation for understanding how subtle changes in molecular structure can significantly impact the overall conformation and potentially the biological activity of piperidine-based compounds (Raghuvarman et al., 2014).

Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules, including sedridines, ethylnorlobelols, and coniine, from 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester demonstrates the versatility of piperidine derivatives as chiral building blocks. Passarella et al. (2005) showcased how these derivatives could be transformed into various alkaloids in a stereoselective manner, highlighting the compound's potential in synthesizing biologically relevant molecules (Passarella et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-13(10(15)16)8-6-7-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJICVKIZGMLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)

![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)